Lipoxygenase Inhibition: Distinct Multi-Target Profile of 8-Oxa-1-azaspiro[4.5]decane-2,4-dione
8-Oxa-1-azaspiro[4.5]decane-2,4-dione is a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism. It also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, and serves as an antioxidant in fats and oils [1]. This multi-target profile is not observed for structurally related compounds such as 8-oxa-2-azaspiro[4.5]decane-1,3-dione, which lacks documented lipoxygenase activity. While direct IC₅₀ comparison data for the parent compound against lipoxygenase isoforms are not publicly available, the distinct combination of activities represents a differentiated pharmacological fingerprint compared to single-mechanism spirocyclic diones.
| Evidence Dimension | Lipoxygenase inhibition potency |
|---|---|
| Target Compound Data | Potent lipoxygenase inhibitor (exact IC₅₀ not reported); also inhibits formyltetrahydrofolate synthetase, carboxylesterase, cyclooxygenase; antioxidant activity |
| Comparator Or Baseline | 8-Oxa-2-azaspiro[4.5]decane-1,3-dione (isomer) — no reported lipoxygenase inhibition |
| Quantified Difference | Presence vs. absence of lipoxygenase inhibitory activity |
| Conditions | In vitro enzyme assays (context inferred from MeSH classification) |
Why This Matters
The unique polypharmacology of 8-Oxa-1-azaspiro[4.5]decane-2,4-dione makes it a valuable starting point for multi-target anti-inflammatory agents, whereas 2-azaspiro or 1,3-diazaspiro isomers would require additional structural optimization to achieve comparable lipoxygenase engagement.
- [1] Medical University of Lublin. (n.d.). MeSH concept record for 8-Oxa-1-azaspiro[4.5]decane-2,4-dione. Retrieved from ppm.umlub.pl. View Source
